(2Z)-2-(carbamothioylhydrazinylidene)propanoate;platinum(2+)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Platinum complexes are known for their high photoluminescence quantum efficiencies, tunable emission colors, larger Stokes shifts, and high electrochemical stability . These properties make them suitable for a wide range of applications, including organic light-emitting diodes and photodynamic therapy .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(carbamothioylhydrazinylidene)propanoate;platinum(2+)es often involves the incorporation of ligands with large steric hindrance to overcome Pt-Pt interactions. For instance, methyl substituent acetylacetone can be used as an auxiliary ligand to achieve this . The strategic inclusion of steric hindrance and precise ligand alignments ensures nearly identical photoluminescence spectra in solid or thin-films and solutions .

Industrial Production Methods

Industrial production methods for this compoundes typically involve large-scale chemical synthesis processes. These methods are designed to ensure high yield and purity of the final product. Process analytical technology (PAT) is often employed to monitor and control the production process, ensuring consistent quality and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

(2Z)-2-(carbamothioylhydrazinylidene)propanoate;platinum(2+)es undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the ligands and the central platinum atom’s oxidation state .

Common Reagents and Conditions

Common reagents used in the reactions of this compoundes include oxidizing agents, reducing agents, and various ligands. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the reaction’s outcome .

Major Products Formed

The major products formed from the reactions of this compoundes depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxidized platinum species, while substitution reactions can result in the formation of new platinum-ligand complexes .

Applications De Recherche Scientifique

(2Z)-2-(carbamothioylhydrazinylidene)propanoate;platinum(2+)es have a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of (2Z)-2-(carbamothioylhydrazinylidene)propanoate;platinum(2+)es involves their interaction with molecular targets and pathways within cells. For instance, in photodynamic therapy, the complex enters cells via endocytosis and localizes in lysosomes. Upon light irradiation, it causes down-regulation of ferroptosis suppressor protein 1 (FSP1) and accumulation of intracellular lipid peroxidation, leading to cell death through ferroptosis and necroptosis . This dual cell death pathway is particularly effective against apoptosis-resistant tumor cells .

Comparaison Avec Des Composés Similaires

(2Z)-2-(carbamothioylhydrazinylidene)propanoate;platinum(2+)es can be compared with other platinum-based compounds, such as:

Cisplatin: A widely used anticancer drug that forms DNA adducts, leading to cell death.

Pt(II)-phenanthroline complexes: Known for their interactions with G-quadruplex DNA, which can stabilize DNA structures and inhibit cancer cell proliferation.

The uniqueness of this compoundes lies in their ability to overcome Pt-Pt interactions, exhibit high photoluminescence quantum efficiencies, and effectively induce cell death through multiple pathways .

Propriétés

Numéro CAS |

91811-98-2 |

|---|---|

Formule moléculaire |

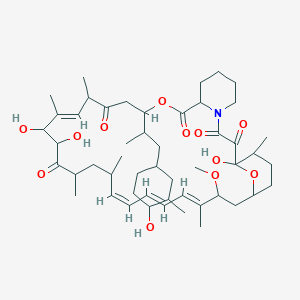

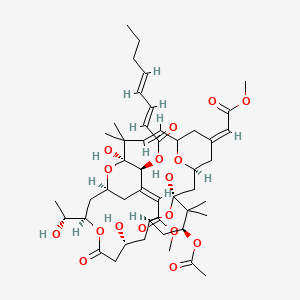

C8H12N6O4PtS2 |

Poids moléculaire |

515.4 g/mol |

Nom IUPAC |

(2Z)-2-(carbamothioylhydrazinylidene)propanoate;platinum(2+) |

InChI |

InChI=1S/2C4H7N3O2S.Pt/c2*1-2(3(8)9)6-7-4(5)10;/h2*1H3,(H,8,9)(H3,5,7,10);/q;;+2/p-2/b2*6-2-; |

Clé InChI |

FCISTAFJLKLCQE-HRFVTYMNSA-L |

SMILES |

CC(=NNC(=S)N)C(=O)[O-].CC(=NNC(=S)N)C(=O)[O-].[Pt+2] |

SMILES isomérique |

C/C(=N/NC(=S)N)/C(=O)[O-].C/C(=N/NC(=S)N)/C(=O)[O-].[Pt+2] |

SMILES canonique |

CC(=NNC(=S)N)C(=O)[O-].CC(=NNC(=S)N)C(=O)[O-].[Pt+2] |

Synonymes |

PAT-Pt complex pyruvic acid thiosemicarbazone-platinum complex |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Bis[4-(1-pyridinium)styryl)]benzene ditosylate](/img/structure/B1241197.png)

![[Td-(13)-Delta(4)-closo]tetraaluminium](/img/structure/B1241202.png)

![[2,2,6,6-Tetramethyl-4-[[(5S)-8-oxo-9alpha-(3,5-dimethoxy-4-hydroxyphenyl)-5,5aalpha,8abeta,9-tetrahydro-6H,8H-furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxole-5beta-yl]amino]piperidinooxy]radical](/img/structure/B1241204.png)

![[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-[(Z)-octadec-9-enoyl]oxyoxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate;hydrate](/img/structure/B1241205.png)

![methyl (Z)-2-[(3S,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B1241207.png)